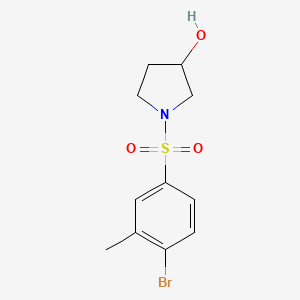
1-(4-Bromo-3-methylbenzenesulfonyl)pyrrolidin-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Bromo-3-methylbenzenesulfonyl)pyrrolidin-3-ol is a chemical compound that features a pyrrolidine ring substituted with a 4-bromo-3-methylbenzenesulfonyl group
Preparation Methods
The synthesis of 1-(4-Bromo-3-methylbenzenesulfonyl)pyrrolidin-3-ol typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-bromo-3-methylbenzenesulfonyl chloride.
Reaction with Pyrrolidine: The sulfonyl chloride is then reacted with pyrrolidine in the presence of a base such as triethylamine to form the desired product.
Purification: The product is purified using standard techniques such as recrystallization or chromatography.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of automated systems for large-scale synthesis.
Chemical Reactions Analysis
1-(4-Bromo-3-methylbenzenesulfonyl)pyrrolidin-3-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom in the compound can be substituted with other groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium azide or potassium cyanide.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(4-Bromo-3-methylbenzenesulfonyl)pyrrolidin-3-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in the study of biological pathways and enzyme interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-Bromo-3-methylbenzenesulfonyl)pyrrolidin-3-ol involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The bromine atom can also participate in halogen bonding, further influencing the compound’s biological activity.
Comparison with Similar Compounds
1-(4-Bromo-3-methylbenzenesulfonyl)pyrrolidin-3-ol can be compared with other similar compounds such as:
1-(4-Chloro-3-methylbenzenesulfonyl)pyrrolidin-3-ol: This compound has a chlorine atom instead of a bromine atom, which can affect its reactivity and biological activity.
1-(4-Methylbenzenesulfonyl)pyrrolidin-3-ol: This compound lacks the halogen atom, which can result in different chemical and biological properties.
The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct reactivity and interactions compared to its analogs.
Biological Activity
1-(4-Bromo-3-methylbenzenesulfonyl)pyrrolidin-3-ol is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a pyrrolidine ring substituted with a sulfonyl group and a brominated aromatic system. Its chemical structure can be depicted as follows:
Molecular Weight: 303.18 g/mol
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit various biological activities, including:
- Antiviral Activity: Some sulfonamide derivatives have shown effectiveness against viral infections by inhibiting viral replication mechanisms.
- Anticancer Properties: The compound may induce apoptosis in cancer cells through modulation of specific signaling pathways.
- Enzyme Inhibition: It has been noted for its potential to inhibit enzymes involved in critical biological processes.
The biological activity of this compound can be attributed to several mechanisms, including:
- Inhibition of Protein Targets: The sulfonyl group can interact with amino acid residues in target proteins, altering their function.
- Modulation of Cell Signaling Pathways: The compound may influence pathways related to cell growth and survival, particularly in cancerous cells.
- Antioxidant Activity: Some studies suggest that similar compounds possess antioxidant properties, which can protect cells from oxidative stress.
Case Studies and Research Findings
Several studies have investigated the biological effects of related compounds, providing insights into the potential effects of this compound.
Table 1: Summary of Biological Activities in Related Compounds
Properties
Molecular Formula |
C11H14BrNO3S |
|---|---|
Molecular Weight |
320.20 g/mol |
IUPAC Name |
1-(4-bromo-3-methylphenyl)sulfonylpyrrolidin-3-ol |
InChI |
InChI=1S/C11H14BrNO3S/c1-8-6-10(2-3-11(8)12)17(15,16)13-5-4-9(14)7-13/h2-3,6,9,14H,4-5,7H2,1H3 |
InChI Key |
BBXQOPWSICSZMA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)N2CCC(C2)O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















